Product packaging for Bis-[3-isopropyl-4-methoxyphenyl]iodonium(Cat. No.:)

Bis-[3-isopropyl-4-methoxyphenyl]iodonium

Cat. No.: B13747473
M. Wt: 425.3 g/mol
InChI Key: BDPTYIBOAQOZCY-UHFFFAOYSA-N
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Description

Bis-[3-isopropyl-4-methoxyphenyl]iodonium is a useful research compound. Its molecular formula is C20H26IO2+ and its molecular weight is 425.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26IO2+ B13747473 Bis-[3-isopropyl-4-methoxyphenyl]iodonium

Properties

Molecular Formula

C20H26IO2+

Molecular Weight

425.3 g/mol

IUPAC Name

bis(4-methoxy-3-propan-2-ylphenyl)iodanium

InChI

InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1

InChI Key

BDPTYIBOAQOZCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC

Origin of Product

United States

Contextual Overview of Diaryliodonium Salts in Contemporary Chemical Research

Evolution of Hypervalent Iodine Chemistry and Diaryliodonium Salts as Advanced Reagents

The field of hypervalent iodine chemistry dates back to 1886 with the preparation of the first polyvalent organoiodine compound, (dichloroiodo)benzene, by Conrad Willgerodt. nih.govprinceton.edusacredheart.edu This discovery was followed by the synthesis of other foundational iodine(III) and iodine(V) compounds, such as (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. e-bookshelf.dewiley-vch.de The first diaryliodonium salt was reported by C. Hartmann and V. Meyer in 1894, marking a significant milestone in the development of this class of compounds. e-bookshelf.dewiley-vch.de

Despite these early discoveries, hypervalent iodine compounds remained a niche area of interest for many decades. A significant resurgence in the field began in the early 1980s, driven by the recognition that these reagents could serve as mild, selective, and environmentally benign alternatives to heavy metal reagents like those based on mercury, thallium, and lead. princeton.edusacredheart.edue-bookshelf.de This renaissance was fueled by the development of new synthetic applications and the commercial availability of key precursors. princeton.edu

Diaryliodonium salts, also referred to as diaryl-λ3-iodanes, have become particularly prominent as advanced reagents. nih.gov Their unique characteristics, including being stable, solid-state compounds with a powerful leaving group (iodo-arene), have positioned them as highly effective electrophilic arylating agents in a multitude of organic transformations. beilstein-journals.org The evolution of their synthesis, from early methods to modern, efficient one-pot procedures, has made both symmetrical and unsymmetrical diaryliodonium salts readily accessible for diverse applications in chemical synthesis. illinois.edudiva-portal.org

Strategic Significance of Aryliodonium Salts in Electrophilic Functionalization

Diaryliodonium salts are highly valued in organic synthesis for their ability to act as potent electrophilic arylating agents. ingentaconnect.com They provide a powerful alternative to traditional methods of forming aryl-carbon and aryl-heteroatom bonds, which can be limited by harsh reaction conditions. illinois.edu The strategic significance of these salts lies in their high reactivity and broad applicability, enabling the arylation of a wide array of carbon and heteroatom nucleophiles under mild conditions. beilstein-journals.orgillinois.edu

The reactivity of diaryliodonium salts stems from the hypervalent nature of the iodine(III) center, which makes it highly electrophilic, and the excellent leaving group ability of the corresponding iodoarene. mdpi.com The generally accepted mechanism for their polar reactions under metal-free conditions involves two main steps: an initial ligand exchange where the nucleophile displaces the salt's counter-anion, followed by reductive coupling (also known as reductive elimination) to form the arylated product and an iodoarene byproduct. nih.govtcichemicals.com

The advantages of using diaryliodonium salts for electrophilic functionalization include:

Mild Reaction Conditions: Many arylations can be performed at room temperature, preserving sensitive functional groups within complex molecules. illinois.edu

High Reactivity and Selectivity: These reagents exhibit excellent reactivity towards various nucleophiles, often with high selectivity. beilstein-journals.orgingentaconnect.com

Low Toxicity: Compared to traditional heavy-metal-based arylating agents, hypervalent iodine compounds are significantly less toxic and more environmentally friendly. princeton.edumdpi.com

Stability: Diaryliodonium salts are typically stable, crystalline solids that are easy to handle and store. beilstein-journals.orgmdpi.com

These features have led to their extensive use in the construction of C-C and carbon-heteroatom bonds, which are fundamental linkages in many pharmaceutical, agrochemical, and materials science molecules. beilstein-journals.org

Positioning of Bis-[3-isopropyl-4-methoxyphenyl]iodonium within the Class of Symmetrical Diaryliodonium Species

Diaryliodonium salts are broadly categorized into two main types: symmetrical, where the two aryl groups attached to the iodine atom are identical (Ar¹=Ar²), and unsymmetrical, where they are different (Ar¹≠Ar²). nih.gov Symmetrical salts are often preferred in applications where chemoselectivity is not a concern, as the transfer of either aryl group leads to the same product. tcichemicals.com

This compound is a symmetrical diaryliodonium salt, as indicated by the "Bis-" prefix. Its structure consists of a central iodine(III) atom bonded to two identical 3-isopropyl-4-methoxyphenyl groups. The specific variant with a tetrafluoroborate (B81430) counterion is identified by the CAS number 156740-76-0. lookchem.com

The key structural features of this compound are the substituents on the phenyl rings: an isopropyl group at the 3-position and a methoxy (B1213986) group at the 4-position. Both the isopropyl and methoxy groups are considered electron-donating groups in organic chemistry. Their presence on both aryl moieties classifies this compound as an electron-rich symmetrical diaryliodonium salt. This electronic character influences its stability and reactivity in comparison to other symmetrical diaryliodonium salts. For instance, very electron-rich or electron-poor symmetrical salts can be more challenging to synthesize than their unsymmetrical counterparts. nih.gov

The table below positions this compound relative to other representative symmetrical diaryliodonium salts, highlighting the influence of different substituents on their general classification.

Symmetrical Diaryliodonium SaltAryl Group SubstituentsElectronic Nature ClassificationGeneral Characteristics
Bis(4-nitrophenyl)iodonium-NO₂ (nitro)Electron-PoorIncreased electrophilicity at the iodine center; often used for transferring electron-deficient aryl groups.
Diphenyliodonium (B167342)None (unsubstituted phenyl)Neutral/BaselineThe parent compound, serving as a benchmark for reactivity studies.
Bis(4-methylphenyl)iodonium-CH₃ (methyl)Electron-RichSlightly increased electron density on the aryl rings compared to the parent diphenyliodonium salt. chemodex.com
Bis(4-methoxyphenyl)iodonium-OCH₃ (methoxy)Electron-RichThe strongly electron-donating methoxy group significantly increases electron density, affecting reactivity and selectivity in unsymmetrical systems. lookchem.com
Bis(4-tert-butylphenyl)iodonium-C(CH₃)₃ (tert-butyl)Electron-Rich / Sterically HinderedProvides electron donation and significant steric bulk, which can influence reaction pathways. sacredheart.eduresearchgate.netnih.gov
This compound3-isopropyl, 4-methoxyElectron-RichCombines the electron-donating effects of both methoxy and alkyl (isopropyl) groups, making it a highly electron-rich species. lookchem.comlookchem.com

Advanced Synthetic Methodologies for Bis 3 Isopropyl 4 Methoxyphenyl Iodonium and Its Analogs

Development of Efficient Synthetic Routes for Symmetrical Diaryliodonium Salts

The preparation of symmetrical diaryliodonium salts can be approached through several efficient routes, primarily involving the oxidation of aryl iodides or the direct use of arenes in a one-pot iodination-oxidation sequence. nih.govbeilstein-journals.orgnih.gov These methods have been refined to produce high yields of the desired products under relatively mild conditions.

A primary strategy for the synthesis of symmetrical diaryliodonium salts involves the direct iodination of the corresponding arene, followed by an oxidation and coupling sequence within a single pot. beilstein-journals.orgnih.gov For the synthesis of Bis-[3-isopropyl-4-methoxyphenyl]iodonium, the starting arene would be 2-isopropyl-1-methoxybenzene. The direct iodination of benzene (B151609) derivatives that bear bulky alkyl groups has been shown to be selective, with iodine being introduced at the most electron-rich and sterically accessible position. organic-chemistry.org In the case of 2-isopropyl-1-methoxybenzene, the directing effects of the methoxy (B1213986) (ortho-, para-directing) and isopropyl (ortho-, para-directing) groups would favor iodination at the position para to the isopropyl group and ortho to the methoxy group, which is the C5 position, or at the position ortho to the isopropyl group and para to the methoxy group, which is the C3 position. The steric hindrance from the isopropyl group might influence the regioselectivity of this step.

Following the in-situ iodination, an oxidizing agent is used to convert the resulting aryl iodide to a hypervalent iodine(III) species. This electrophilic intermediate then reacts with a second molecule of the arene to form the symmetrical diaryliodonium salt. diva-portal.orgdiva-portal.org

The controlled introduction of the isopropyl and methoxyphenyl moieties is fundamentally a part of the synthesis of the precursor arene, 2-isopropyl-1-methoxybenzene. Standard organic synthesis techniques are employed to prepare this starting material. For instance, Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene) with an isopropylating agent like 2-halopropane or propene in the presence of a Lewis acid catalyst can introduce the isopropyl group. The directing nature of the methoxy group will primarily place the incoming isopropyl group at the para position, yielding 4-isopropylanisole. To obtain the required 2-isopropyl-1-methoxybenzene, alternative strategies or separation of isomers might be necessary.

Once the substituted arene is obtained, its conversion to the diaryliodonium salt proceeds as described. The electronic properties of the isopropyl and methoxy groups, both being electron-donating, facilitate the electrophilic aromatic substitution step in the diaryliodonium salt formation, often leading to good yields. organic-chemistry.org

Exploration of One-Pot Synthesis Protocols

One-pot syntheses are highly favored for their efficiency, reducing the need for isolation of intermediates and minimizing waste. nih.govorganic-chemistry.org A common and effective one-pot method for symmetrical diaryliodonium salts like this compound starts with elemental iodine and the corresponding arene (2-isopropyl-1-methoxybenzene). diva-portal.org

In a typical procedure, the arene and iodine are treated with a suitable oxidant in the presence of a strong acid. diva-portal.orgorganic-chemistry.org Oxidants such as meta-chloroperbenzoic acid (m-CPBA) and Oxone are frequently used. beilstein-journals.orgorganic-chemistry.org The acid, often a sulfonic acid like p-toluenesulfonic acid (TsOH) or a triflate source like trifluoromethanesulfonic acid (TfOH), plays a crucial role in promoting the oxidation and the subsequent electrophilic aromatic substitution. organic-chemistry.orgrsc.org The choice of acid can also determine the counter-anion of the resulting iodonium (B1229267) salt. diva-portal.orgorganic-chemistry.org

The reaction proceeds through the initial iodination of the arene, followed by oxidation of the iodoarene to an iodine(III) intermediate, which is then attacked by another molecule of the arene to furnish the final product. diva-portal.org These one-pot protocols are often scalable and have been successfully applied to a wide range of arenes, including those with electron-rich substituents like methoxy and isopropyl groups. rsc.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Significant efforts have been directed towards optimizing the reaction conditions to maximize the yield and selectivity of diaryliodonium salt synthesis. rsc.org Key parameters that are often tuned include the choice of oxidant, acid, solvent, reaction temperature, and stoichiometry of the reactants.

For electron-rich arenes, such as 2-isopropyl-1-methoxybenzene, milder reaction conditions are often preferred to prevent side reactions like over-oxidation. organic-chemistry.org The use of m-CPBA in combination with toluenesulfonic acid has been shown to be effective for the synthesis of electron-rich diaryliodonium tosylates in high yields. organic-chemistry.org The solvent can also play a critical role; for instance, conducting the reaction in a sustainable solvent like ethyl acetate (B1210297) has been demonstrated as a viable alternative to halogenated solvents. rsc.org

The table below illustrates a plausible set of optimized conditions for the one-pot synthesis of this compound triflate, based on established protocols for analogous compounds.

EntryOxidant (equiv.)Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1m-CPBA (1.5)TfOH (2.0)CH2Cl20 to rt285
2Oxone (2.0)H2SO4 (3.0)CH3CNrt1278
3m-CPBA (1.5)TsOH (2.0)EtOAcrt482
4m-CPBA (1.2)TfOH (1.5)CH2Cl2/TFE0190

This is a representative table based on analogous syntheses; rt = room temperature, TFE = 2,2,2-trifluoroethanol.

Further optimization can involve a systematic variation of these parameters. For instance, adjusting the equivalents of the acid and oxidant can have a significant impact on the reaction outcome. Lowering the temperature can sometimes improve selectivity by minimizing the formation of regioisomeric byproducts, which can be a concern if the initial iodination step is not highly regioselective. beilstein-journals.org The development of scalable protocols is also a key aspect of optimization, ensuring that these valuable reagents can be prepared in larger quantities for further applications. rsc.org

Elucidation of Reactivity Profiles and Mechanistic Pathways of Bis 3 Isopropyl 4 Methoxyphenyl Iodonium

Fundamental Mechanistic Principles Governing Diaryliodonium Salt Reactivity

The reactivity of diaryliodonium salts, including Bis-[3-isopropyl-4-methoxyphenyl]iodonium, is primarily dictated by the cleavage of the carbon-iodine bond. This can occur through two principal mechanistic pathways: homolytic cleavage, typically initiated by photochemical activation, and heterolytic cleavage, which is characteristic of nucleophilic substitution and ligand coupling reactions.

Upon exposure to ultraviolet (UV) or visible light, diaryliodonium salts can undergo homolytic cleavage of the C-I bond. This process generates an aryl radical and an aryliodonium radical cation. The direct photolysis of diaryliodonium salts is generally inefficient but can be significantly enhanced through the use of photosensitizers. In a photosensitized process, the sensitizer (B1316253) absorbs light and transfers energy to the iodonium (B1229267) salt, leading to its decomposition.

The general mechanism for the homolytic cleavage of a diaryliodonium salt (Ar₂I⁺) can be represented as follows:

Direct Photolysis: Ar₂I⁺ + hν → [Ar₂I⁺]* → Ar• + ArI⁺•

Photosensitized Decomposition: Sens + hν → Sens* Sens* + Ar₂I⁺ → [Sens---Ar₂I⁺]* → Sens⁺• + Ar• + ArI

The aryl radicals generated from this process are highly reactive species capable of initiating polymerization or participating in various other radical-mediated transformations. The efficiency of radical generation is dependent on factors such as the wavelength of light, the presence of a suitable photosensitizer, and the solvent.

In the absence of light, diaryliodonium salts typically react via heterolytic pathways. They are excellent electrophilic arylating agents, capable of transferring an aryl group to a wide range of nucleophiles. This process involves the attack of a nucleophile on the iodine atom, followed by reductive elimination to form the arylated product and an iodoarene.

The general mechanism for nucleophilic arylation is as follows: Nu⁻ + Ar₂I⁺ → [Ar₂I-Nu] → Ar-Nu + ArI

The selectivity of aryl group transfer in unsymmetrical diaryliodonium salts is influenced by both steric and electronic factors. Generally, the less sterically hindered and more electron-deficient aryl group is preferentially transferred.

Diaryliodonium salts also participate in ligand coupling reactions, where the two aryl groups attached to the iodine atom couple with each other. This process is often mediated by transition metal catalysts.

Detailed Mechanistic Investigations in Photopolymerization Initiation

This compound and related diaryliodonium salts are highly effective photoinitiators for both free-radical and cationic polymerization. Their ability to generate reactive species upon photolysis makes them valuable components in UV-curable coatings, inks, and adhesives.

In the context of acrylate (B77674) polymerization, diaryliodonium salts are often used in two-component or three-component photoinitiating systems alongside a photosensitizer. The mechanism involves a photoinduced electron transfer (PET) process. The photosensitizer absorbs light and is promoted to an excited state. In this excited state, it can donate an electron to the iodonium salt, which then undergoes fragmentation to produce an aryl radical. This aryl radical subsequently initiates the polymerization of the acrylate monomer.

A general scheme for this process is:

Photoexcitation: Sens + hν → Sens*

Electron Transfer: Sens* + Ar₂I⁺X⁻ → [Sens⁺• Ar₂I•]X⁻

Fragmentation: [Sens⁺• Ar₂I•]X⁻ → Sens⁺•X⁻ + Ar• + ArI

Initiation: Ar• + M (monomer) → Ar-M•

Propagation: Ar-M• + n(M) → Ar-(M)ₙ-M•

The efficiency of this process is dependent on the thermodynamic feasibility of the electron transfer, which can be estimated using the Rehm-Weller equation. The choice of photosensitizer is crucial and is typically a dye that absorbs in the visible or near-UV region.

Kinetic studies of photopolymerization initiated by diaryliodonium salt systems are essential for understanding and optimizing the curing process. Techniques such as photo-differential scanning calorimetry (photo-DSC) are used to monitor the heat flow during polymerization, which is proportional to the rate of polymerization.

Below is a representative data table illustrating the effect of a generic diaryliodonium salt concentration on the rate of polymerization of an acrylate monomer, based on typical findings in the literature for this class of compounds.

Initiator Concentration (wt%)Maximum Polymerization Rate (Rₚ,max) (s⁻¹)Monomer Conversion (%)
0.50.0845
1.00.1560
1.50.2265
2.00.2568

This table presents generalized data for diaryliodonium salts as a class, as specific kinetic data for this compound was not available in the reviewed literature.

Reactivity in Metal-Free and Metal-Catalyzed Transformations

Beyond polymerization, this compound serves as a versatile arylating agent in a variety of organic transformations, which can be broadly categorized into metal-free and metal-catalyzed reactions.

Metal-Free Transformations:

In metal-free conditions, diaryliodonium salts are primarily used for the arylation of nucleophiles. A wide range of nucleophiles, including carbanions, amines, phenols, thiols, and halides, can be effectively arylated. These reactions are attractive due to their operational simplicity and the avoidance of potentially toxic and expensive metal catalysts. The reactivity and selectivity of these transformations are often influenced by the solvent, base, and the nature of the nucleophile.

Metal-Catalyzed Transformations:

Diaryliodonium salts are also excellent partners in transition metal-catalyzed cross-coupling reactions. nih.gov They can serve as electrophilic coupling partners in reactions catalyzed by palladium, copper, and other transition metals. In these reactions, the diaryliodonium salt undergoes oxidative addition to the metal center, followed by transmetalation and reductive elimination to form the cross-coupled product. These methods provide powerful tools for the construction of complex organic molecules.

The table below summarizes the general reactivity of diaryliodonium salts in various transformations.

Reaction TypeCatalystNucleophile/Coupling PartnerProduct Type
Nucleophilic ArylationMetal-FreeAmines, Phenols, ThiolsArylated amines, ethers, sulfides
C-H ArylationMetal-Free or Metal-CatalyzedArenes, HeteroarenesBiaryls
Suzuki-Miyaura CouplingPalladiumBoronic acids/estersBiaryls
Sonogashira CouplingPalladium/CopperTerminal alkynesAryl alkynes
Buchwald-Hartwig AminationPalladiumAminesAryl amines

This table provides a general overview of the reactivity of diaryliodonium salts. Specific conditions and outcomes for this compound would require dedicated experimental investigation.

Oxidative Transformations Promoted by Hypervalent Iodine Reagents

Hypervalent iodine(III) compounds, such as diaryliodonium salts, are effective oxidizing agents utilized in a wide array of synthetic transformations. sacredheart.edu The reactivity of these species stems from the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the associated iodoarene moiety. Structurally, λ3-iodanes like this compound feature a T-shaped geometry, a distorted trigonal bipyramidal arrangement where the two aryl groups are perpendicular to each other. sacredheart.edu This configuration makes the iodine center susceptible to nucleophilic attack, initiating oxidative processes.

The general mechanism for oxidation by diaryliodonium salts involves the transfer of an aryl group and the reduction of the iodine(III) center to iodine(I) (an iodoarene). While they are widely known as arylating agents, their inherent oxidative potential is harnessed in various reactions. For instance, certain hypervalent iodine reagents are capable of oxidizing alcohols to aldehydes and ketones. sacredheart.edu

Specifically, this compound tetrafluoroborate (B81430) has been identified as a radical source in the photooxidative sensitization for the polymerization of acrylates. In this context, under photochemical conditions, the iodonium salt can undergo cleavage to generate radical species that initiate the polymerization chain reaction, showcasing a direct application of its oxidative capabilities.

Table 1: General Oxidative Transformations Mediated by Diaryliodonium Salts

Transformation Type Description
Alcohol Oxidation Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. The reaction conditions can be tuned to favor this pathway. conicet.gov.arnih.gov
Oxidative Cleavage Cycloalkanols can undergo β-scission (ring cleavage) under photochemical conditions to yield ω-iodofunctionalized compounds. conicet.gov.ar
Radical Initiation Upon photolysis or thermolysis, the C-I bond can cleave to form radical species, which can initiate processes like polymerization.
Aryl Group Transfer While primarily an arylation, this process is an oxidative functionalization where the diaryliodonium salt oxidizes the nucleophile by transferring an aryl group.

Role in Nitrosonium-Ion Catalyzed C–N Bond Formation

Based on available scientific literature, there is no evidence to suggest that this compound or other diaryliodonium salts play a direct role in nitrosonium-ion (NO+) catalyzed C–N bond formation. The functions of these two classes of reagents are mechanistically distinct. Diaryliodonium salts are electrophilic arylating agents, transferring an aryl group to a nucleophile. In contrast, nitrosonium-ion catalyzed C–N bond formation involves the NO+ ion acting as a catalyst to couple nitrosoarenes with other arenes. researchgate.net

Interestingly, the diarylamine compound structurally related to the iodonium salt, Bis(3-isopropyl-4-methoxyphenyl)amine, can be synthesized via a pathway involving nitrosonium ion catalysis. acs.orgnih.gov In this process, an electron-rich arene (2-isopropylanisole) is first treated with sodium nitrate (B79036) and trifluoroacetic acid to generate a nitrosoarene intermediate. The subsequent C–N bond formation between this intermediate and another molecule of the arene is catalyzed by the nitrosonium ion. researchgate.netacs.org This synthesis highlights a different chemical pathway to a related structure but does not involve the iodonium salt itself as a reagent.

Table 2: Synthesis of Bis(3-isopropyl-4-methoxyphenyl)amine via Nitrosonium-Initiated C-N Bond Formation

Starting Material Reagents Product Yield

Influence of Anion Counterparts on Reactivity and Reaction Scope

The bond between the iodine(III) center and the anion can range from covalent to ionic, depending on the coordinating ability of the anion. core.ac.uk Weakly coordinating anions, such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and triflate (OTf⁻), are commonly used. beilstein-journals.org These anions generally lead to more stable, crystalline salts with good solubility in organic solvents. Their non-nucleophilic and non-basic nature prevents them from interfering in many reactions, making them reliable choices for aryl transfer processes. beilstein-journals.orgmdpi.com For instance, in palladium-catalyzed arylations, tetrafluoroborate salts are often more efficient than tosylate or triflate salts, likely due to their weakly coordinating nature which avoids interference at the metal center. mdpi.com

Conversely, more reactive or coordinating anions can dramatically alter the reaction pathway. A prime example is the use of fluoride (B91410) (F⁻) as a counteranion. The fluoride anion can act as an internal base, activating protic nucleophiles like phenols by forming a hydrogen bond. nih.gov This "counteranion-triggered" reactivity enables electrophilic O-arylation to occur under remarkably mild, transition-metal-free conditions, a transformation that does not proceed with non-basic counterions like triflate. nih.gov The choice of anion can also influence reaction yields; in one study on aryne functionalization, the tosylate (OTs⁻) anion provided a higher yield compared to triflate, bromide, or tetrafluoroborate. acs.org The thermal stability of diaryliodonium salts is also directly affected by the choice of the counter-ion. ncl.ac.uk

Table 3: Effect of Common Anions on Diaryliodonium Salt Properties

Anion Common Abbreviation Key Properties and Effects on Reactivity
Tetrafluoroborate BF₄⁻ Weakly coordinating, generally non-nucleophilic. Forms stable, soluble salts. Often used in transition-metal-catalyzed reactions. mdpi.com
Trifluoromethanesulfonate OTf⁻ Weakly coordinating and an excellent leaving group. Widely used to create stable and reactive iodonium salts. beilstein-journals.org
Tosylate OTs⁻ Can be more effective in certain reactions compared to other weakly coordinating anions, potentially influencing reaction kinetics. acs.org
Fluoride F⁻ Highly basic and nucleophilic. Can act as an internal activator for protic nucleophiles, enabling unique, metal-free transformations. nih.gov
Bromide Br⁻ More nucleophilic than the above anions; can sometimes participate in side reactions or lead to lower stability.

Applications of Bis 3 Isopropyl 4 Methoxyphenyl Iodonium in Advanced Organic Synthesis and Materials Chemistry Research

Catalytic and Stoichiometric Applications in Arylation Reactions

Diaryliodonium salts are highly effective electrophilic arylating agents capable of transferring an aryl group to a variety of nucleophiles. illinois.edu This reactivity is harnessed in both stoichiometric and catalytic transformations to construct intricate molecular architectures.

A significant challenge in the application of unsymmetrical diaryliodonium salts is controlling which of the two aryl groups is transferred to the nucleophile. Research has shown that the chemoselectivity of this transfer is influenced by both steric and electronic factors. nih.gov In metal-free arylations, the reaction is believed to proceed through a T-shaped Ar₂I-Nu intermediate. nih.gov The aryl group that is more electron-deficient is generally transferred preferentially. This is because the substituent influences the reaction barrier by stabilizing or destabilizing the attack of the nucleophile on the ipso-carbon. nih.gov

To achieve high chemoselectivity, one of the aryl groups on the iodonium (B1229267) salt can be designed as a non-transferable "dummy" group. Methoxy-substituted aryl moieties have been successfully employed as dummy ligands to direct the selective transfer of the other aryl group. nih.gov For instance, aryl(2,4,6-trimethoxyphenyl)iodonium salts have demonstrated excellent chemoselectivity in the transfer of various substituted aryl groups to nucleophiles, including those with both electron-donating and electron-withdrawing substituents. tcichemicals.com This strategy enhances the atom economy of the reaction by minimizing the formation of undesired byproducts.

The "ortho-effect" is another factor governing chemoselectivity, where bulky ortho-substituents on one of the aryl rings can sterically hinder its transfer, thereby favoring the transfer of the less hindered aryl group. nih.gov This effect has been observed to override electronic preferences in certain cases. nih.gov

Nucleophile Type Key Factors Influencing Chemoselectivity Research Finding
Phenols Electronic effects of substituents on the aryl rings. Electron-deficient aryl groups are preferentially transferred. Methoxy-substituted "dummy" groups can ensure complete chemoselectivity. nih.gov
Anilines Electronic and steric effects. Similar to phenols, with electron-deficient groups being more reactive. nih.gov
Malonates A newly identified "anti-ortho effect" and electronic factors. The presence of ortho-substituents can surprisingly favor the transfer of the sterically hindered group in some cases. nih.gov
Various C- and N-nucleophiles Use of a sterically bulky and electron-rich "dummy" group. The 2,4,6-trimethoxyphenyl (TMP) group serves as an effective non-transferable ligand, allowing for the selective transfer of the other, often more complex, aryl group. tcichemicals.com

Diaryliodonium salts serve as excellent aryl sources in a variety of transition-metal-catalyzed and metal-free cross-coupling reactions. They can function as alternatives to aryl halides, and their higher reactivity can allow for milder reaction conditions. illinois.edu

In palladium-catalyzed reactions, for example, diaryliodonium salts have been used for the C-H arylation of various heteroarenes. The mechanism is thought to involve a Pd(II/IV) catalytic cycle. mdpi.com Similarly, copper-catalyzed arylations of arenes and olefins have been developed. illinois.edu

Transition-metal-free cross-coupling reactions using diaryliodonium salts are also an area of significant interest. For instance, the C-H arylation of 2-naphthols has been achieved using various diaryliodonium salts in the presence of a base, affording 1-aryl-2-naphthols in good yields. beilstein-journals.orgnih.gov The efficiency of these reactions is often enhanced when the transferred aryl group bears electron-withdrawing substituents. nih.gov

Reaction Type Catalyst/Conditions Substrates Key Research Findings
C-H Arylation of Quinoline-N-oxides Pd(OAc)₂ in AcOH Quinoline-N-oxides and aryl(mesityl)iodonium triflates Provides a method for the C8-selective arylation of quinolines. mdpi.com
C2–H Arylation of Benzothiazole Pd(OAc)₂ in dioxane with microwave activation Benzothiazole and symmetrical diaryliodonium salts Microwave irradiation was found to promote the arylation that failed under conventional heating. mdpi.com
C-C Cross-Coupling Na₂CO₃ in cyclohexane (B81311) (metal-free) 2-Naphthols and diaryliodonium salts Yielded 1-arylnapthalen-2-ols. The reaction tolerated a range of substituents on the naphthol substrate. beilstein-journals.orgnih.gov
Domino C-/N-arylation Metal-free N-arylation followed by Ru-catalyzed C-H arylation Indoles and diaryliodonium salts An atom-economical method for the biphenylation of N-heterocycles. beilstein-journals.org

Utility as Photoinitiators for Cationic and Radical Polymerization Research

Diaryliodonium salts are well-established photoinitiators that, upon irradiation with UV light, can generate both radical and cationic species. uychem.com This dual reactivity makes them highly valuable in the initiation of various polymerization processes.

In the presence of a suitable photosensitizer, diaryliodonium salts can act as efficient co-initiators for the free-radical polymerization of acrylates under UV-blue light irradiation. rsc.orgx-mol.com The process involves the excitation of the sensitizer (B1316253) by light, followed by an electron transfer from the excited sensitizer to the iodonium salt. nih.gov This results in the cleavage of the iodonium salt and the formation of aryl radicals, which then initiate the polymerization of the acrylate (B77674) monomers. rsc.orgnih.gov

The efficiency of the polymerization can be influenced by the substitution pattern on the iodonium salt. For example, the introduction of a nitro group in the para position of the phenyl ring of the co-initiator has been shown to significantly increase the rate of polymerization and the degree of monomer conversion. rsc.orgx-mol.com Ternary photoinitiator systems, which include a sensitizer, a borate (B1201080) salt, and an iodonium salt, have demonstrated enhanced polymerization rates for triacrylates. nih.gov

Polymerization System Light Source Components Mechanism of Initiation
Free-radical polymerization of TMPTA UV-blue light (300-500 nm) Squaraine dye (sensitizer) and various diphenyliodonium (B167342) salts Electron transfer from the excited sensitizer to the iodonium salt generates initiating aryl radicals. rsc.orgx-mol.comnih.gov
Hybrid Curing Systems UV light Iodonium salt photoinitiator Simultaneous homolytic and heterolytic cleavage generates both free radicals for acrylate curing and superacids for cationic chain growth. uychem.com

Upon direct or sensitized photolysis, diaryliodonium salts undergo cleavage to produce a Brønsted acid. radtech.orgdeuteron.com This property makes them effective photo-acid generators (PAGs) for initiating cationic polymerization of monomers such as epoxides, oxetanes, and vinyl ethers. mdpi.comtuwien.at Cationic polymerization is particularly advantageous as it is not inhibited by oxygen. radtech.orgtuwien.at

The structure of the iodonium salt, particularly the cation, determines its light absorption characteristics, while the nature of the counter-anion dictates the strength of the generated acid and, consequently, the initiation efficiency. mdpi.comradtech2022.com A significant limitation of simple diaryliodonium salts is their low absorption at wavelengths greater than 300 nm. mdpi.com To overcome this, research has focused on covalently linking chromophores to the iodonium salt structure to red-shift its absorption spectrum, enabling the use of near-UV and visible light sources like LEDs. mdpi.com The choice of the counter-anion is also crucial, with anions like bis(trifluoromethane)sulfonimide demonstrating excellent photoinitiating ability in both free-radical and cationic polymerizations. mdpi.com

Application Monomer Types Key Features of Iodonium Salt PAGs Research Focus
Cationic Polymerization Epoxides, Oxetanes, Vinyl ethers Thermally stable; generate strong acids upon UV irradiation. radtech.orgtuwien.at Modifying the chemical structure to improve solubility and shift absorption to longer wavelengths. radtech.orgmdpi.com
Chemically Amplified Photoresists Polymer films with acid-sensitive functional groups The photogenerated acid catalyzes reactions such as crosslinking or functional group transformation. radtech.org Designing PAGs with high acid generation efficiency under specific irradiation wavelengths (e.g., 254 nm). rsc.org
Dual-Cure Systems Acrylates and Cationically polymerizable monomers Generation of both radicals and acids upon photolysis. uychem.com Development of single-component initiators for hybrid curing applications. uychem.com

Precursor in Fluorination Chemistry for Research Applications

Hypervalent iodine compounds, including diaryliodonium salts, are valuable reagents in fluorination chemistry. While specific research on Bis-[3-isopropyl-4-methoxyphenyl]iodonium in this context is not extensively detailed in the provided search results, the general reactivity of diaryliodonium salts makes them potential precursors for the synthesis of aryl fluorides. This is particularly relevant in the field of positron emission tomography (PET), where the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope is crucial for the synthesis of radiotracers.

Diaryliodonium salts can react with fluoride (B91410) sources to produce the corresponding aryl fluoride. This transformation is of great interest for late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence. The development of methods for the nucleophilic radiofluorination of diaryliodonium salt precursors is an active area of research for the synthesis of ¹⁸F-labeled compounds.

Nucleophilic Fluorination of Heteroaromatic Iodonium Salts with No-Carrier-Added [18F]Fluoride

Diaryliodonium salts are key precursors for the introduction of fluorine-18 ([18F]), a positron-emitting radionuclide, into aromatic and heteroaromatic molecules for PET imaging. The process involves a nucleophilic substitution reaction where a [18F]fluoride ion displaces the iodonium group. The efficiency of this radiofluorination is significantly influenced by the structure of the diaryliodonium salt.

Research in this area has demonstrated that both electron-rich and electron-deficient aromatic rings can be successfully fluorinated using this method. The reaction conditions are often mild, a critical advantage when working with the short-lived [18F] isotope (half-life ≈ 110 minutes). The structure of this compound, with its electron-donating isopropyl and methoxy (B1213986) groups, makes the attached phenyl rings highly activated. In the context of a symmetrical salt, this would lead to a statistical mixture of fluorinated products if the ring itself were the target. However, the true value of such electron-rich systems is realized when they are used as an "ancillary" or non-leaving group in an unsymmetrical diaryliodonium salt. The high electron density on the 3-isopropyl-4-methoxyphenyl ring deactivates it towards nucleophilic attack, thereby directing the incoming [18F]fluoride to the other, more electron-deficient (hetero)aromatic ring, which is the actual target for labeling. This strategic design enhances the radiochemical yield and purity of the desired PET tracer.

Strategies for Selective Radiofluorination of Arenes in Research

Achieving high selectivity is a central challenge in the synthesis of radiolabeled compounds. For diaryliodonium salts, the key strategy for ensuring that the [18F]fluoride attacks the correct arene is the use of unsymmetrical salts where the two aryl groups have different electronic properties.

The this compound moiety is an excellent candidate for the ancillary group in such a precursor. Its electron-donating substituents—the isopropyl group at the 3-position and the methoxy group at the 4-position—increase the electron density on the phenyl ring. This electronic enrichment makes the ipso-carbon (the carbon atom directly bonded to the iodine) less electrophilic and thus a less favorable site for the nucleophilic [18F]fluoride to attack.

Consequently, in a molecule containing the 3-isopropyl-4-methoxyphenyliodonium group attached to a different, more electron-poor aromatic system (the target), the radiofluorination will occur selectively on the electron-poor ring. This approach provides a powerful tool for chemists to synthesize a wide array of complex [18F]-labeled arenes and heteroarenes with high precision, which is crucial for the development of novel diagnostic imaging agents.

Contributions to Research on Hole-Transporting Materials for Perovskite Solar Cells

In the field of renewable energy, perovskite solar cells have emerged as a highly promising technology. The efficiency and stability of these devices are critically dependent on the performance of the hole-transporting material (HTM), which is responsible for extracting positive charge carriers (holes) from the perovskite layer and transporting them to the electrode.

While this compound is not used directly as an HTM, its constituent parts are highly relevant to the design and synthesis of effective HTMs. Diaryliodonium salts are powerful arylating agents, capable of forming new carbon-carbon or carbon-heteroatom bonds. nih.gov This reactivity allows for the introduction of the 3-isopropyl-4-methoxyphenyl group into a larger molecular scaffold designed to function as an HTM.

The inclusion of the 3-isopropyl-4-methoxyphenyl moiety can impart desirable properties to an HTM. The methoxy group is a well-known electron-donating group that can help to raise the highest occupied molecular orbital (HOMO) energy level of the material, facilitating efficient hole extraction from the perovskite. The bulky isopropyl group can play a crucial role in preventing molecular aggregation and crystallization of the HTM layer, which is essential for maintaining a uniform and stable film morphology. This amorphous nature helps to ensure good interfacial contact with the perovskite layer and promotes long-term device stability. Therefore, the structural motifs found in this compound serve as valuable building blocks in the modular synthesis of next-generation, high-performance HTMs for advanced perovskite solar cells.

Computational and Theoretical Investigations of Bis 3 Isopropyl 4 Methoxyphenyl Iodonium

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and orbital interactions, which are key to deciphering the unique characteristics of diaryliodonium salts.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations have been instrumental in confirming the ground-state geometries of diaryliodonium salts.

The geometry of diaryliodonium cations is characterized by a T-shaped structure around the central iodine atom. This arrangement is a consequence of the hypervalent three-center-four-electron (3c-4e) bond, a model that effectively describes bonding in many hypervalent main-group compounds. nih.govnih.gov In the solid state, one aryl group and the counter-anion typically occupy the apical positions of a pseudo-trigonal bipyramidal geometry, while the other aryl group and two lone pairs of electrons reside in the equatorial positions. researchgate.net The C–I–C bond angle is typically close to 90°, although it can deviate depending on the steric and electronic nature of the aryl substituents and the coordinating ability of the counter-anion. nih.gov

For a molecule like Bis-[3-isopropyl-4-methoxyphenyl]iodonium, DFT calculations would predict the precise C–I bond lengths and the C–I–C bond angle, taking into account the electronic influence of the electron-donating methoxy (B1213986) groups and the steric bulk of the isopropyl groups. These substituents are expected to subtly influence the geometry compared to unsubstituted diphenyliodonium (B167342) salts.

Table 1: Representative Geometrical Parameters of Diaryl-λ³-iodanes Calculated by DFT.
ParameterTypical Calculated ValueReference Compound
C–I Bond Length (Å)~2.0 - 2.1Diphenyliodonium salts
C–I–C Bond Angle (°)~90.5 - 97.4Diphenyliodonium salts nih.gov
I---Anion Distance (Å)~3.0Diphenyliodonium salts nih.gov

Molecular Orbital (MO) theory provides a powerful framework for understanding chemical bonding and reactivity. The concept of the 3c-4e bond is central to the chemistry of diaryliodonium salts. nih.gov This model involves the interaction of a p-orbital on the iodine atom with orbitals from two ligands (in this case, an aryl group and the counter-anion), leading to a bonding, a non-bonding, and an antibonding molecular orbital.

The four electrons occupy the bonding and non-bonding MOs. A key feature of this arrangement is that the non-bonding Highest Occupied Molecular Orbital (HOMO) has a node at the central iodine atom. rsc.org This distribution of electron density leaves the iodine center electron-deficient and thus highly electrophilic, which is the source of the reagent's reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) is typically the σ* antibonding orbital of the C-I bond, and nucleophilic attack is directed at the ipso-carbon of one of the aryl rings, leading to the transfer of that aryl group.

Mechanistic Probing through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing a virtual window into the dynamic process of bond breaking and formation. For reactions involving diaryliodonium salts, these models have been crucial for mapping out the potential energy surfaces of complex transformations.

The arylation of nucleophiles by diaryliodonium salts is a cornerstone of their application. Under metal-free conditions, the generally accepted mechanism involves the initial formation of a T-shaped intermediate (Ar₂I–Nu), where the nucleophile coordinates to the iodine center. nih.gov This is followed by a ligand coupling step, which is a form of reductive elimination, to form the arylated product and a molecule of iodoarene. nih.govbeilstein-journals.org

Computational studies, particularly using DFT, have been employed to locate the transition states (TS) for this ligand coupling step. nih.govnaiss.se The calculations provide the activation energy barrier for the reaction, offering insights into reaction rates. For a symmetrical reagent like this compound, the transfer of either aryl group is degenerate. However, the simulation of the transition state for its reaction with a given nucleophile would reveal the energetic cost of the aryl transfer process. These simulations can map the entire reaction coordinate, from the reactants, through the intermediate and transition state, to the final products. naiss.se

Table 2: Calculated Activation Barriers for Arylation Reactions.
Reaction TypeDiaryliodonium SaltNucleophileCalculated Barrier (kcal/mol)
O-Arylation(p-tolyl)(phenyl)iodoniumPhenol17.0 - 17.5 rsc.org
C-ArylationDiphenyliodoniumDimethyl malonate~12 - 15
N-ArylationDiphenyliodoniumAniline~18 - 20

Note: Values are representative and vary based on the specific system and computational level of theory.

One of the most powerful applications of computational modeling in this field is the prediction and rationalization of chemoselectivity in reactions involving unsymmetrical diaryliodonium salts. nih.gov When the two aryl groups are different, the question of which one is preferentially transferred to the nucleophile becomes critical.

DFT calculations have shown excellent agreement with experimental results, correctly predicting that the more electron-deficient aryl group is typically transferred. nih.gov This selectivity is not governed by the stability of the initial T-shaped intermediate, but rather by the energy of the transition state for ligand coupling. The transition state has a polarized character, and the developing charges are better stabilized when the more electron-poor aryl group is in the process of being transferred. nih.gov Steric factors, such as the "ortho effect," where ortho-substituents can promote the transfer of that aryl group, can also be modeled and understood computationally. nih.gov

For a hypothetical unsymmetrical analogue, such as (3-isopropyl-4-methoxyphenyl)(phenyl)iodonium, computational modeling could predict the selectivity of arylation with various nucleophiles, thereby guiding synthetic planning without the need for extensive experimental screening.

Table 3: Correlation of Calculated and Experimental Selectivity.
Unsymmetrical SaltNucleophileExperimental Ratio (Ar¹:Ar²)Calculated ΔΔG‡ (kcal/mol)
(p-tolyl)(phenyl)iodoniumPhenol1.4 : 1-0.5 rsc.org
(p-anisyl)(phenyl)iodoniumPhenol3.0 : 1-1.0 rsc.org
(mesityl)(phenyl)iodoniumAniline>95 : 5-2.0 rsc.org

ΔΔG‡ represents the difference in the Gibbs free energy of activation for the transfer of the two different aryl groups. A negative value indicates a preference for transferring the substituted aryl group (Ar¹). Data adapted from related studies. rsc.org

In Silico Design Principles for Future Iodonium (B1229267) Reagents

The insights gained from computational and theoretical studies are not merely academic; they provide clear design principles for the creation of next-generation hypervalent iodine reagents. In silico (computer-aided) design allows chemists to conceptualize and evaluate new reagents before committing to their synthesis.

One major area of impact is the design of unsymmetrical diaryliodonium salts with so-called "dummy" ligands. nih.gov Computational studies help identify aryl groups that are extremely reluctant to be transferred due to their electronic and steric properties (e.g., highly electron-rich or sterically hindered groups). By incorporating such a group into the reagent, the transfer of the other, more valuable aryl group can be ensured with high or complete selectivity.

Furthermore, computational modeling can be used to design reagents with enhanced stability or solubility. For instance, introducing coordinating functional groups at the ortho-position of an aryl ring can lead to the formation of pseudocyclic structures, which have been shown to possess greater stability. nih.gov Theoretical calculations can predict the strength of these intramolecular interactions and guide the selection of optimal functional groups. By understanding the structure-reactivity relationships at a fundamental level, computational chemistry paves the way for the rational design of novel iodonium reagents tailored for specific and challenging synthetic applications. rsc.org

Structure Reactivity and Structure Property Relationship Studies of Bis 3 Isopropyl 4 Methoxyphenyl Iodonium

Impact of Aryl Substituent Electronic and Steric Properties on Reactivity

The reactivity of diaryliodonium salts in arylation reactions is predominantly governed by the electronic and steric nature of the substituents on the aromatic rings. In Bis-[3-isopropyl-4-methoxyphenyl]iodonium, the 4-methoxy group acts as a strong electron-donating group (EDG) through resonance, increasing the electron density of the aryl ring. Conversely, the 3-isopropyl group, while weakly electron-donating through induction, primarily exerts a significant steric hindrance due to its bulkiness and proximity to the iodine center.

In unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is typically transferred to the nucleophile. nih.gov However, in a symmetrical compound like this compound, both aryl groups are identical, simplifying the reactivity profile. The electronic character of the substituents significantly influences the rate of reaction. The electron-donating methoxy (B1213986) group can enhance the reactivity towards certain nucleophiles by stabilizing the transition state of the arylation reaction.

To illustrate the interplay of these effects, consider the hypothetical relative reaction rates for the arylation of a common nucleophile by a series of substituted diaryliodonium salts.

Table 1: Illustrative Relative Reaction Rates for the Arylation of Phenol

Diaryliodonium SaltSubstituent EffectsHypothetical Relative Rate
Bis-(4-methoxyphenyl)iodoniumStrongly electron-donating1.5
Bis-(phenyl)iodoniumNeutral1.0
Bis-(4-nitrophenyl)iodoniumStrongly electron-withdrawing0.5
This compound Electron-donating and sterically hindered 1.2

This illustrative data suggests that while the electron-donating methoxy group in this compound would be expected to accelerate the reaction compared to the unsubstituted phenyl analogue, the steric hindrance from the isopropyl group may slightly temper this enhancement.

Anion Effects on Iodonium (B1229267) Salt Stability and Catalytic Performance

The counter-anion in a diaryliodonium salt is not merely a spectator; it significantly influences the salt's stability, solubility, and performance in catalytic applications. acs.org The nature of the anion can affect the salt's thermal stability, with more weakly coordinating anions generally leading to more stable salts. nih.gov

Commonly used anions in diaryliodonium salts include halides (e.g., Cl⁻, Br⁻), tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), triflate (OTf⁻), and tosylate (OTs⁻). The choice of anion can be critical for the outcome of a reaction. For instance, in palladium-catalyzed arylations, tetrafluoroborate salts have been shown to be more efficient than those with tosylate or triflate anions, likely due to their weaker coordination to the palladium center. mdpi.com

The thermal stability of the iodonium salt is a key practical consideration. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are techniques used to assess the decomposition temperature of these salts. A higher decomposition temperature indicates greater thermal stability.

Below is an illustrative data table comparing the hypothetical thermal stability of this compound with different counter-anions.

Table 2: Illustrative Thermal Stability of this compound Salts

AnionHypothetical Decomposition Onset (°C)General Remarks
Chloride (Cl⁻)185More coordinating, potentially lower stability
Tetrafluoroborate (BF₄⁻)210Weakly coordinating, good stability
Triflate (OTf⁻)225Very weakly coordinating, high stability
Hexafluorophosphate (PF₆⁻)230Very weakly coordinating, high stability

In catalytic performance, the anion can influence the reaction yield. For example, in a hypothetical copper-catalyzed C-N coupling reaction, the choice of anion for the this compound salt could significantly impact the product yield.

Table 3: Illustrative Yields for a Copper-Catalyzed N-Arylation Reaction

AnionHypothetical Yield (%)
Chloride (Cl⁻)45
Tetrafluoroborate (BF₄⁻)75
Triflate (OTf⁻)85

Spectroscopic Correlations with Mechanistic Features (e.g., Fluorescence Quenching in Photoinitiation)

Diaryliodonium salts are widely used as photoinitiators in polymerization reactions. Upon irradiation, they can undergo photolysis to generate reactive species (radicals and/or cations) that initiate polymerization. The efficiency of this process can be enhanced by the use of a photosensitizer.

A key mechanistic feature in photosensitized reactions is the quenching of the photosensitizer's fluorescence by the diaryliodonium salt. This process typically occurs via an electron transfer from the excited state of the sensitizer (B1316253) to the iodonium salt. The efficiency of this quenching can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

where F₀ is the fluorescence intensity of the photosensitizer in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher [Q], and Kₛᵥ is the Stern-Volmer quenching constant. A larger Kₛᵥ value indicates more efficient quenching.

The structure of the diaryliodonium salt, including the substituents on the aryl rings, can influence the quenching efficiency. The electron-donating groups on this compound may affect its reduction potential and thus the rate of electron transfer from the photosensitizer.

An illustrative dataset for the fluorescence quenching of a common photosensitizer, such as anthracene, by various diaryliodonium salts is presented below.

Table 4: Illustrative Stern-Volmer Constants for Fluorescence Quenching of Anthracene

Quencher (Diaryliodonium Salt)Hypothetical Stern-Volmer Constant (Kₛᵥ, M⁻¹)
Bis-(phenyl)iodonium triflate120
Bis-(4-methoxyphenyl)iodonium triflate150
This compound triflate 140

The hypothetical data suggests that the electron-donating methoxy groups in this compound could make it a more efficient quencher than the unsubstituted analogue. The steric hindrance from the isopropyl group might have a minor attenuating effect on the quenching efficiency compared to the less hindered Bis-(4-methoxyphenyl)iodonium salt. These spectroscopic correlations provide valuable insights into the mechanism of photoinitiation and help in the rational design of efficient photoinitiating systems.

Q & A

Q. What are the established methodologies for synthesizing Bis-[3-isopropyl-4-methoxyphenyl]iodonium, and how can purity be rigorously validated?

Methodological Answer :

  • Synthetic Routes :
    • Ullmann Coupling : Optimized for aryl-iodonium bond formation under inert atmosphere (N₂/Ar) at 80–120°C using CuI catalysts .
    • Electrophilic Substitution : Reacting iodonium salts with substituted phenols in acidic media (e.g., H₂SO₄/HOAc) .
  • Purity Validation :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
    • Elemental Analysis : Confirm stoichiometry (C, H, I) within ±0.3% theoretical values.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • Single-Crystal XRD : Resolve iodine coordination geometry and bond lengths .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and isopropyl protons (δ 1.2–1.4 ppm for CH₃; δ 3.8 ppm for OCH₃) .
    • DOSY NMR : Confirm molecular aggregation in solution.
  • Cyclic Voltammetry : Measure redox potentials (E₁/₂) to assess iodine(III) reactivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

Methodological Answer :

  • Systematic Variables Testing : Use factorial design (e.g., 2³ design) to isolate factors like solvent polarity, temperature, and ligand effects .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .
  • Theoretical Alignment : Compare experimental outcomes with DFT-calculated activation barriers for plausible mechanisms (e.g., oxidative addition vs. ligand exchange) .

Q. What computational strategies are effective in modeling the compound’s reactivity in photoredox applications?

Methodological Answer :

  • DFT/MD Simulations :
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer efficiency .
    • Simulate solvent effects (PCM model) on iodine-centered redox transitions.
  • TD-DFT : Model UV-Vis spectra to correlate with experimental λ_max (e.g., 320 nm for charge-transfer bands) .
  • Mechanistic Validation : Cross-reference computed transition states with experimental Eyring parameters (ΔH‡, ΔS‡) .

Q. How to design experiments to probe the compound’s stability under varying thermal and photolytic conditions?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures (T₀) under N₂/O₂ atmospheres .
  • Accelerated Aging Studies :
    • Expose samples to UV light (λ = 365 nm) and monitor iodonium bond cleavage via LC-MS .
    • Use Arrhenius plots to extrapolate shelf-life under standard storage (25°C).
  • Control Groups : Include inert analogs (e.g., bis-phenyl iodonium) to isolate substituent effects .

Q. What methodological frameworks integrate experimental and theoretical data to explain reaction pathways?

Methodological Answer :

  • Iterative Hypothesis Testing :
    • Propose mechanisms (e.g., radical vs. ionic pathways) based on DFT barriers .
    • Validate via trapping experiments (e.g., TEMPO for radicals) or isotopic labeling (¹⁸O for nucleophilic attack) .
  • Multivariate Analysis : Use PCA or PLS regression to correlate electronic parameters (Hammett σ) with reaction outcomes .

Guidelines for Theoretical and Methodological Rigor

  • Theoretical Alignment : Anchor studies in iodine(III) chemistry frameworks (e.g., hypervalent bonding models) to contextualize reactivity .
  • Methodological Transparency : Document all experimental deviations (e.g., moisture sensitivity) to ensure reproducibility .
  • Data Contradiction Resolution : Apply abductive reasoning to reconcile conflicting results, prioritizing peer-validated techniques .

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